3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione
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Overview
Description
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione is a chemical compound with the molecular formula C11H15NO4S2 and a molecular weight of 289.37 g/mol . This compound is characterized by the presence of a thiolane ring, a sulfonyl group, and a 3-methylphenylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione typically involves the reaction of 3-methylphenylamine with a sulfonyl chloride derivative in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The thiolane ring is introduced through a cyclization reaction involving a suitable thiolane precursor .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Mechanism of Action
The mechanism of action of 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Phenylalanine derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione is unique due to its specific combination of a thiolane ring, sulfonyl group, and 3-methylphenylamino group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H15NO4S2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C11H15NO4S2/c1-9-3-2-4-10(7-9)12-18(15,16)11-5-6-17(13,14)8-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI Key |
GVTNYRMCLIPHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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